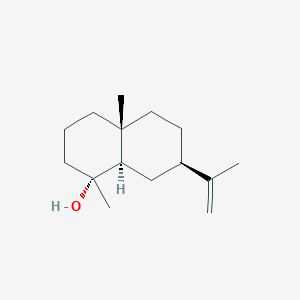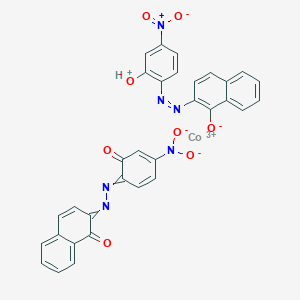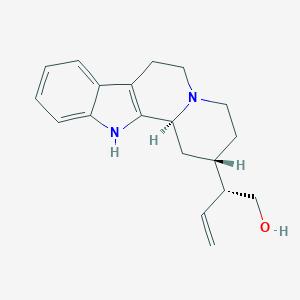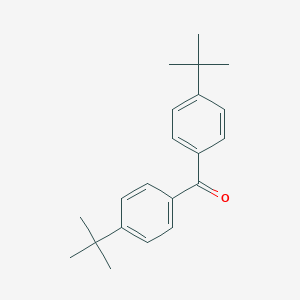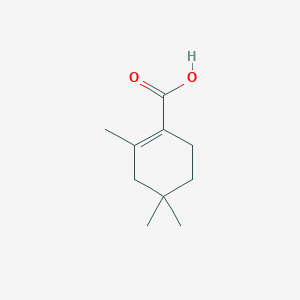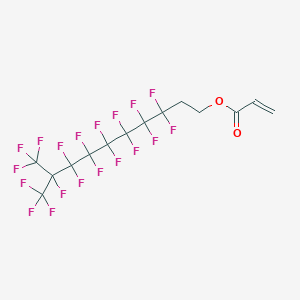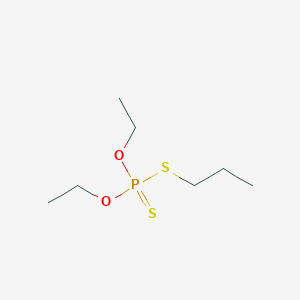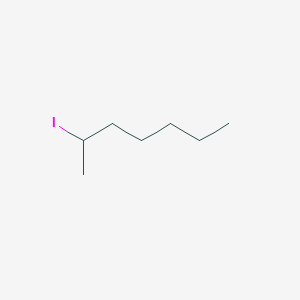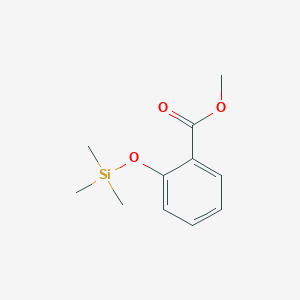
methyl 2-trimethylsilyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-trimethylsilyloxybenzoate is a chemical compound known for its unique structural properties and applications in various fields. It is a derivative of benzoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with a methyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:
Base: Commonly used bases include pyridine or triethylamine.
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
methyl 2-trimethylsilyloxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acid esters.
Scientific Research Applications
methyl 2-trimethylsilyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group facilitates its incorporation into biological systems, where it can interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 5-methoxy-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Benzoic acid, 2,6-bis[(trimethylsilyl)oxy], trimethylsilyl ester
- Benzoic acid, 4-[(trimethylsilyl)oxy]-, methyl ester
Uniqueness
methyl 2-trimethylsilyloxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
18001-14-4 |
|---|---|
Molecular Formula |
C11H16O3Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
WYRJFTUIUJWTAZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


